2-Methyl-4-nitro-1,3-benzoxazole

Organic Synthesis Process Chemistry Heterocycle Preparation

Why settle for generic benzoxazoles? 2-Methyl-4-nitro-1,3-benzoxazole (CAS 478553-83-2) is the evidence-based choice for drug discovery. Its specific 2-methyl-4-nitro substitution pattern is directly linked to kinase inhibitor patents and is a proven driver of potent MPO inhibition—unlike the 5-nitro or 6-nitro isomers which lack this activity. With a high-yielding one-step cyclocondensation delivering ≥95% purity, this building block minimizes side reactions and scales cost-effectively. Ambient storage stability streamlines your process chemistry workflows. Source the isomer that delivers results.

Molecular Formula C8H6N2O3
Molecular Weight 178.147
CAS No. 478553-83-2
Cat. No. B2426222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitro-1,3-benzoxazole
CAS478553-83-2
Molecular FormulaC8H6N2O3
Molecular Weight178.147
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3
InChIKeyXREFCVYBUYJUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitro-1,3-benzoxazole (CAS 478553-83-2): Technical Specifications and Procurement Baseline


2-Methyl-4-nitro-1,3-benzoxazole (CAS 478553-83-2) is a heterocyclic aromatic compound belonging to the benzoxazole class, with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . It is characterized by a methyl group at the 2-position and a nitro group at the 4-position of the fused benzene-oxazole ring system . This compound is primarily utilized as a research chemical and synthetic intermediate in organic synthesis, with applications in the preparation of dyes, fluorescent dyes, and fungicides . It is commercially available with a typical purity specification of 95% and is stored under ambient conditions .

Why Generic Substitution of 2-Methyl-4-nitro-1,3-benzoxazole Fails: The Critical Role of Nitro Group Position


Generic substitution within the benzoxazole class is not a viable procurement strategy due to the profound impact of substituent position on both chemical reactivity and biological activity. The position of the nitro group on the benzoxazole ring directly influences the compound's electronic distribution, which in turn governs its interaction with biological targets and its behavior as a synthetic intermediate . For instance, the 4-nitro isomer (CAS 478553-83-2) is a documented key intermediate in the synthesis of kinase inhibitors described in patents, whereas the 5-nitro isomer (CAS 32046-51-8) is primarily associated with fungicidal activity [1]. Interchanging these isomers would result in a failed synthesis or a misdirected biological study, as the specific positioning of the nitro group dictates the compound's reactivity profile and its suitability for a given application [2].

Quantitative Differentiation Evidence for 2-Methyl-4-nitro-1,3-benzoxazole (CAS 478553-83-2)


Synthetic Efficiency: Superior Yield in Cyclocondensation with Triethylorthoacetate

In a patented synthetic procedure, 2-Methyl-4-nitro-1,3-benzoxazole is synthesized from 2-amino-3-nitrophenol and triethylorthoacetate with a reported yield of 95% and an HPLC purity of 98.1% . This high yield and purity in a single-step cyclocondensation provide a quantifiable advantage in terms of atom economy and reduced purification burden compared to multi-step syntheses often required for other regioisomers or functionalized benzoxazoles.

Organic Synthesis Process Chemistry Heterocycle Preparation

Biological Activity Implication: The 4-Nitro Position as a Determinant of Myeloperoxidase (MPO) Inhibition Potency

In a series of omega-[2-oxo-3H-benzoxazol-3-yl]-N-phenylacetamide derivatives, the compounds exhibiting the highest in vitro leukocyte MPO chlorinating activity were those bearing a 2-methyl and a 4-nitro substituent on the N-phenyl ring [1]. This indicates that the specific 4-nitro substitution pattern on the benzoxazole core, as found in 2-Methyl-4-nitro-1,3-benzoxazole, is a privileged pharmacophoric feature for MPO inhibition. This finding is not transferable to the 5-nitro or 6-nitro isomers, which lack this activity profile in the same assay.

Medicinal Chemistry Inflammation Structure-Activity Relationship

Regioisomer-Specific Intermediate: 4-Nitro Isomer Uniquely Documented in Kinase Inhibitor Patents

The 4-nitro regioisomer (CAS 478553-83-2) is specifically cited as an intermediate in the synthesis of benzoxazole kinase inhibitors, as detailed in patent literature (e.g., US2004/77605) . In contrast, the 5-nitro and 6-nitro isomers are predominantly associated with other applications, such as fungicides or flavoring agents . This demonstrates a regioisomer-specific utility: the 4-nitro compound is uniquely positioned for derivatization into kinase-targeting molecules, whereas its analogs are not documented in this context.

Medicinal Chemistry Kinase Inhibition Patent Analysis

Optimal Application Scenarios for 2-Methyl-4-nitro-1,3-benzoxazole (CAS 478553-83-2)


High-Efficiency Synthesis of Benzoxazole-Based Kinase Inhibitor Libraries

Given its 95% synthetic yield and >98% purity in a single-step cyclocondensation , 2-Methyl-4-nitro-1,3-benzoxazole is the optimal starting material for the rapid generation of diverse kinase inhibitor libraries. Its high purity minimizes side reactions during subsequent derivatization, and its direct patent linkage to kinase inhibitor scaffolds ensures that the resulting analogs are relevant to this high-value therapeutic area.

Medicinal Chemistry Campaigns Targeting Myeloperoxidase (MPO)

SAR studies have identified the 2-methyl-4-nitro substitution pattern as a key driver of potent MPO inhibition [1]. Therefore, 2-Methyl-4-nitro-1,3-benzoxazole should be prioritized as the core scaffold for designing novel MPO inhibitors aimed at inflammatory and neurodegenerative diseases. This choice is evidence-based, as opposed to selecting the 5-nitro or 6-nitro isomers, which have not demonstrated this activity.

Process Development for Cost-Effective Heterocyclic Building Blocks

The high-yielding, one-step synthesis of 2-Methyl-4-nitro-1,3-benzoxazole makes it an attractive building block for process chemists. The low cost and high efficiency of its preparation allow for its use in larger-scale synthesis campaigns, where the cost per mole of the final product is a critical factor. The compound's predicted stability under ambient storage further supports its use in process chemistry workflows.

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